2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide
Description
This compound features a benzo[d]imidazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring, which is further functionalized with a 5-methylisoxazole moiety. The integration of multiple heterocycles may enhance binding affinity and selectivity, though solubility and synthetic complexity remain challenges.
Properties
IUPAC Name |
2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-8-5-13(21-24-8)15-20-14(25-22-15)7-17-16(23)10-3-4-11-12(6-10)19-9(2)18-11/h3-6H,7H2,1-2H3,(H,17,23)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKSJSWZMAZKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=C(N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.312 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, along with an isoxazole moiety that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The presence of the isoxazole ring in this compound may contribute to enhanced activity against various pathogens. In vitro assays have demonstrated that related compounds show potent inhibitory effects against bacteria and fungi.
Anticancer Properties
Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been observed to induce apoptosis in cancer cells through the activation of caspase pathways. Preliminary studies suggest that our compound may also exhibit similar anticancer effects, warranting further investigation.
Anti-inflammatory Effects
Benzimidazole derivatives are reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific anti-inflammatory activity of this compound needs to be elucidated through targeted studies.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : It could interact with specific receptors in cells, modulating signaling pathways related to inflammation and cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
In Vitro Studies
A study conducted on related benzimidazole derivatives revealed MIC (Minimum Inhibitory Concentration) values against various bacterial strains. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Moderate |
| Compound B | 25 | Strong |
| 2-Methyl-N-((3-(5-Methylisoxazol-3-Yl)... | TBD | TBD |
These findings suggest a promising profile for our compound, which requires further testing for precise MIC values.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results from related compounds indicate good bioavailability and therapeutic potential in treating infections and tumors.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: Compound 5d incorporates a trifluoromethyl group, which may enhance binding affinity via hydrophobic interactions but reduce solubility .
- Heterocycle Diversity : The target compound’s 1,2,4-oxadiazole ring may confer metabolic stability compared to triazole-thiones in , which are associated with analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
